molecular formula C11H13FO3 B14866122 Ethyl 4-fluoro-3-methoxyphenylacetate

Ethyl 4-fluoro-3-methoxyphenylacetate

Cat. No.: B14866122
M. Wt: 212.22 g/mol
InChI Key: YNUNODNTJRBAKF-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-methoxyphenylacetate is an ester derivative featuring a phenyl ring substituted with a fluorine atom at the para-position (C4) and a methoxy group at the meta-position (C3). These compounds belong to the phenylacetate family, which is notable for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The fluorine and methoxy substituents influence solubility, metabolic stability, and intermolecular interactions, making such derivatives valuable in drug design .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 2-(4-fluoro-3-methoxyphenyl)acetate

InChI

InChI=1S/C11H13FO3/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6H,3,7H2,1-2H3

InChI Key

YNUNODNTJRBAKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoro-3-methoxyphenylacetate typically involves the esterification of 4-fluoro-3-methoxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-methoxyphenylacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-fluoro-3-methoxyphenylacetic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

    Hydrolysis: 4-fluoro-3-methoxyphenylacetic acid and ethanol.

    Reduction: 4-fluoro-3-methoxyphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-fluoro-3-methoxyphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-methoxyphenylacetate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The ester group can undergo hydrolysis in vivo, releasing the active phenylacetic acid derivative, which can then exert its effects on target pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-fluoro-3-methoxyphenylacetate with key analogs based on substituent patterns, molecular properties, and biological relevance.

Positional Isomers

  • Ethyl 3-fluoro-4-methoxyphenylacetate (CAS 135450-61-2): This isomer swaps the positions of the fluorine and methoxy groups. Despite identical molecular formulas (C11H13FO3), the altered substituent arrangement may affect dipole moments, crystal packing, and receptor binding. Such differences are critical in medicinal chemistry, where even minor positional changes can drastically alter bioactivity .

Polyfluorinated Derivatives

  • Ethyl 3,5-difluoro-4-methoxyphenylacetate (CAS 691905-11-0): With two fluorine atoms at C3 and C5, this derivative (C11H12F2O3) exhibits enhanced electronegativity and lipophilicity compared to monofluorinated analogs. These properties may improve blood-brain barrier penetration or antimicrobial efficacy .

Trifluoromethyl-Substituted Analogs

  • Ethyl 4-(trifluoromethyl)phenylacetate (CAS 721-63-1):
    Replacing fluorine with a trifluoromethyl group (C11H11F3O2) introduces steric bulk and strong electron-withdrawing effects. Such modifications are common in agrochemicals (e.g., strobilurin fungicides like trifloxystrobin) to resist enzymatic degradation .

Methoxy-Rich Derivatives

  • Ethyl 2-(3,4-dimethoxyphenyl)acetate (CAS 4670-10-4):
    This compound (C12H16O4) replaces fluorine with additional methoxy groups, increasing hydrophilicity and hydrogen-bonding capacity. Such derivatives are explored for antioxidant or anti-inflammatory applications .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Notable Applications
This compound* Not explicitly listed C11H13FO3 212.22 4-F, 3-OCH3 Pharmaceutical intermediates
Ethyl 3-fluoro-4-methoxyphenylacetate 135450-61-2 C11H13FO3 212.22 3-F, 4-OCH3 Synthetic precursors
Ethyl 3,5-difluoro-4-methoxyphenylacetate 691905-11-0 C11H12F2O3 230.21 3,5-F2, 4-OCH3 Agrochemical research
Ethyl 4-(trifluoromethyl)phenylacetate 721-63-1 C11H11F3O2 232.20 4-CF3 Fungicide development
Ethyl 2-(3,4-dimethoxyphenyl)acetate 4670-10-4 C12H16O4 224.25 3,4-(OCH3)2 Antioxidant studies

*Assumed properties based on structural analogs.

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